molecular formula C18H17N3OS B11006932 4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B11006932
M. Wt: 323.4 g/mol
InChI Key: BUAXKRWPTMLDCZ-UHFFFAOYSA-N
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Description

4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common method involves the condensation of 4-phenylbutanoic acid with 4-pyridylthioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but lacks the thiazole and phenyl groups.

    4-phenylbutanoic acid: Contains the phenyl group but lacks the thiazole and pyridine rings.

    Thiazole derivatives: Compounds with a thiazole ring but different substituents.

Uniqueness

4-phenyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is unique due to its combination of a thiazole ring, a pyridine ring, and a phenyl group

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H17N3OS/c22-17(8-4-7-14-5-2-1-3-6-14)21-18-20-16(13-23-18)15-9-11-19-12-10-15/h1-3,5-6,9-13H,4,7-8H2,(H,20,21,22)

InChI Key

BUAXKRWPTMLDCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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